molecular formula C16H15N3O3S B4672939 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide

Cat. No. B4672939
M. Wt: 329.4 g/mol
InChI Key: HFJGWFUZWZRDKE-UHFFFAOYSA-N
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Description

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide, also known as MT-III, is a synthetic compound that has been found to exhibit various biochemical and physiological effects. It is a member of the thiadiazole family and is structurally similar to other compounds such as diazepam and phenytoin. MT-III has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is responsible for inhibiting neuronal activity in the brain. This compound may enhance the activity of GABA by binding to specific sites on the receptor, leading to an increase in inhibitory neurotransmission.
Biochemical and physiological effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal models, it has been shown to have anxiolytic and anticonvulsant effects. It has also been found to have antioxidant properties and may protect against oxidative stress. In addition, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. It is also stable and can be stored for long periods of time. However, there are also some limitations to its use. This compound is not readily available commercially, which means that it may be difficult to obtain. In addition, its effects may vary depending on the species and strain of animal used in experiments.

Future Directions

There are several future directions for research on N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide. One area of interest is its potential use as a therapeutic agent for various diseases, including epilepsy, anxiety, and depression. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its effects on various enzymes and receptors. Future studies may help to elucidate the exact mechanism of action of this compound and its potential use in the treatment of various diseases.

Scientific Research Applications

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, this compound has been found to exhibit anxiolytic and anticonvulsant effects in animal models. In pharmacology, it has been studied for its potential use as a therapeutic agent for various diseases, including epilepsy, anxiety, and depression. In biochemistry, this compound has been studied for its effects on various enzymes and receptors.

properties

IUPAC Name

N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-21-12-7-4-11(5-8-12)6-9-14-18-19-16(23-14)17-15(20)13-3-2-10-22-13/h2-5,7-8,10H,6,9H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJGWFUZWZRDKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide
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N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-furamide

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